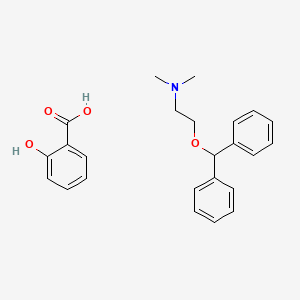

Diphenhydramine salicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diphenhydramine salicylate is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Allergy Relief

Diphenhydramine salicylate is widely used to treat allergic reactions due to its antihistaminic properties. It acts as an inverse agonist at the histamine H1 receptor, effectively reducing symptoms like itching, sneezing, and nasal congestion associated with allergies and the common cold . The efficacy of diphenhydramine in treating allergic conditions has been well-documented, making it a staple in emergency departments for acute allergic reactions .

Pain Management

The salicylate component provides analgesic properties, making this compound effective for relieving minor aches and pains. It is particularly beneficial for patients experiencing discomfort associated with allergic reactions or colds . A notable application is in combination with naproxen sodium to address insomnia linked to minor pains .

Insomnia Treatment

This compound is also utilized as a nighttime sleep aid due to the sedative effects of diphenhydramine. It is commonly prescribed for individuals with difficulty falling asleep, particularly when associated with discomfort from allergies or other minor ailments .

Pharmacological Mechanisms

Diphenhydramine's pharmacological actions include:

- Histamine H1 Receptor Antagonism : Reduces allergy symptoms by blocking histamine effects.

- Muscarinic Acetylcholine Receptor Antagonism : Provides anticholinergic effects that can help manage movement disorders and reduce secretions .

- Sodium Channel Blockade : Imparts local anesthetic properties, which can be beneficial in certain medical settings .

Overdose Management

A significant case study highlighted the management of diphenhydramine overdose, where a young adult experienced severe toxicity characterized by seizures and cardiac dysrhythmias. Treatment involved the administration of intravenous lipid emulsion therapy, which successfully reversed the toxic effects and restored normal cardiac function . This case underscores the importance of recognizing diphenhydramine toxicity early and employing effective treatment strategies.

Efficacy in Allergic Reactions

In clinical settings, this compound has been shown to be effective in managing acute allergic reactions when administered alongside other treatments like epinephrine. Its rapid onset of action makes it suitable for emergency interventions .

Comparative Efficacy

| Application | This compound | Other Antihistamines |

|---|---|---|

| Allergy Relief | High | Moderate |

| Pain Management | Effective | Variable |

| Insomnia Treatment | Effective | High |

| Toxicity Management | Effective | Variable |

Analyse Des Réactions Chimiques

Metabolic Reactions

Diphenhydramine salicylate undergoes metabolic transformations primarily involving the diphenhydramine moiety, while the salicylate component follows known pathways for salicylic acid excretion.

Hepatic Metabolism of Diphenhydramine

The diphenhydramine component is metabolized via cytochrome P450 enzymes:

-

Primary Pathway: Successive N-demethylation by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 to form N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine .

-

Secondary Pathway: Oxidation of N,N-didesmethyldiphenhydramine to diphenylmethoxyacetic acid, followed by glycine/glutamine conjugation .

Metabolites and Enzymes:

| Enzyme | Metabolite Formed | Biological Activity |

|---|---|---|

| CYP2D6 | N-desmethyldiphenhydramine | Reduced antihistamine activity |

| CYP1A2/CYP2C9 | N,N-didesmethyldiphenhydramine | Inactive |

| Oxidation | Diphenylmethoxyacetic acid | Excreted renally |

Approximately 1% of diphenhydramine is excreted unchanged in urine, with a half-life ranging from 2.4–13.5 hours depending on age and CYP2D6 polymorphism .

Stability and Decomposition

This compound exhibits stability under standard storage conditions but decomposes under extreme temperatures or pH:

Thermal Decomposition

Heating above 160°C results in cleavage of the ionic bond, releasing free diphenhydramine and salicylic acid:

C24H27NO4ΔC17H21NO+C7H6O3

Hydrolysis

-

Acidic Conditions (pH < 3): Protonation of salicylate ion regenerates salicylic acid, leaving diphenhydramine in its cationic form.

-

Basic Conditions (pH > 9): Deprotonation of diphenhydramine releases the free base, precipitating from solution.

Reactivity with Other Compounds

This compound’s antimuscarinic and sodium channel-blocking properties (inherited from diphenhydramine) may lead to interactions with:

-

CNS Depressants (e.g., ethanol): Potentiated sedation due to additive H₁ receptor inverse agonism .

-

Anticholinergics (e.g., atropine): Synergistic inhibition of muscarinic receptors, increasing adverse effects .

Analytical Characterization

Key methods for reaction monitoring:

Propriétés

Numéro CAS |

7491-10-3 |

|---|---|

Formule moléculaire |

C24H27NO4 |

Poids moléculaire |

393.5 g/mol |

Nom IUPAC |

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxybenzoic acid |

InChI |

InChI=1S/C17H21NO.C7H6O3/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-6-4-2-1-3-5(6)7(9)10/h3-12,17H,13-14H2,1-2H3;1-4,8H,(H,9,10) |

Clé InChI |

RTSZUSOHOIFYSY-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

SMILES canonique |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

Key on ui other cas no. |

7491-10-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.